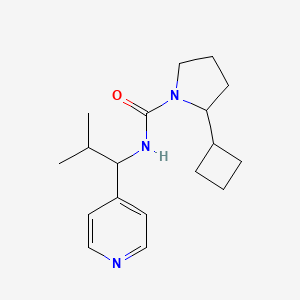
2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as pyrrolidine carboxamides, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide involves its binding to the dopamine, serotonin, and norepinephrine transporters. By binding to these transporters, the compound inhibits their activity, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. However, studies have shown that the compound has activity against several targets in the brain, including the dopamine, serotonin, and norepinephrine transporters. By modulating the activity of these targets, the compound may have effects on mood, motivation, and cognition.
Advantages and Limitations for Lab Experiments
The advantages of using 2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide in lab experiments include its specificity for the dopamine, serotonin, and norepinephrine transporters, which allows for the study of these targets in isolation. Additionally, the compound has been shown to have activity against several targets, which makes it a useful tool for studying the interactions between these targets.
The limitations of using this compound in lab experiments include its complexity and the expertise required for its synthesis. Additionally, the compound's effects on other targets in the brain are not fully understood, which makes it difficult to interpret the results of experiments using the compound.
Future Directions
For research on 2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide include the study of its effects on other targets in the brain, as well as its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, the development of more efficient synthesis methods for the compound could lead to its wider use in the scientific community.
Synthesis Methods
The synthesis of 2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide involves several steps, including the preparation of the starting materials and the coupling of the pyrrolidine carboxamide with the pyridine moiety. The process is complex and requires a high level of expertise in organic chemistry.
Scientific Research Applications
2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have activity against several targets, including the dopamine transporter, the serotonin transporter, and the norepinephrine transporter. These targets are involved in the regulation of mood, and compounds that modulate their activity have potential applications in the treatment of psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
2-cyclobutyl-N-(2-methyl-1-pyridin-4-ylpropyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-13(2)17(15-8-10-19-11-9-15)20-18(22)21-12-4-7-16(21)14-5-3-6-14/h8-11,13-14,16-17H,3-7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEKJSKYMRXZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=NC=C1)NC(=O)N2CCCC2C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

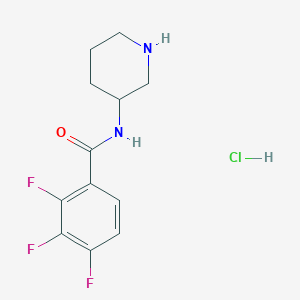
![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)
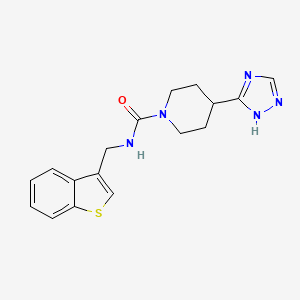
![1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)
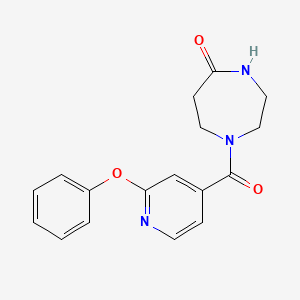
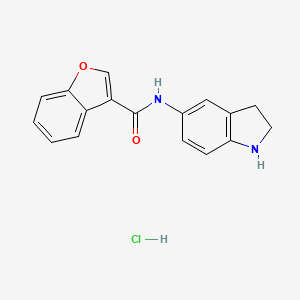
![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)
![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)
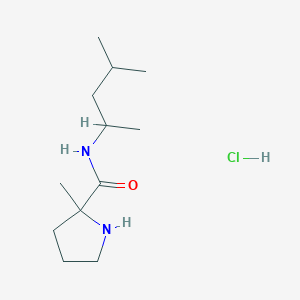
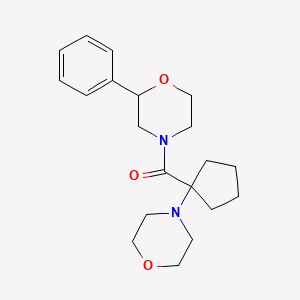
![6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7639292.png)